molecular formula C26H28O9 B2671041 Neosartoricin CAS No. 1421941-29-8

Neosartoricin

Cat. No.: B2671041
CAS No.: 1421941-29-8
M. Wt: 484.501
InChI Key: JRIXXIVDDHYRRL-FTJBHMTQSA-N
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Description

Neosartoricin is a prenylated anthracenone compound discovered from the pathogenic fungi Aspergillus fumigatus and Neosartorya fischeri. This compound is known for its T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neosartoricin is synthesized through the activation of polycyclic polyketide prenyltransferase-containing silent clusters in Aspergillus fumigatus and Neosartorya fischeri. The biosynthetic pathway involves highly-reducing polyketide synthases (HR-PKSs) and non-reducing polyketide synthases (NR-PKSs), which catalyze the formation of complex polyketide structures .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression in model organisms such as Aspergillus nidulans. This method involves cloning the biosynthetic gene clusters from the source fungi and expressing them in a more easily cultivable host .

Chemical Reactions Analysis

Types of Reactions: Neosartoricin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific pH levels and temperatures to optimize the yield and purity of the products .

Major Products:

Mechanism of Action

Neosartoricin exerts its effects by inhibiting T-cell proliferation. The compound interacts with specific molecular targets involved in the immune response, thereby suppressing the activation and proliferation of T-cells. This mechanism is crucial for its potential use as an immunosuppressive agent .

Comparison with Similar Compounds

Similar Compounds: Neosartoricin is structurally related to other polyketides such as asperthecin, endocrocin, and viridicatumtoxin. These compounds share similar biosynthetic pathways and functional groups .

Uniqueness: What sets this compound apart is its specific prenylated anthracenone structure, which contributes to its unique bioactivity. Its ability to inhibit T-cell proliferation with high specificity makes it a promising candidate for further research and development .

Properties

CAS No.

1421941-29-8

Molecular Formula

C26H28O9

Molecular Weight

484.501

IUPAC Name

[(2S,3R)-3-(2,4-dioxopentyl)-3,6,8,9-tetrahydroxy-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate

InChI

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,8-9,25,29,31-32,34H,6-7,10-11H2,1-4H3/t25-,26+/m1/s1

InChI Key

JRIXXIVDDHYRRL-FTJBHMTQSA-N

SMILES

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=O)CC(=O)C)O)O)O)O)C

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Neosartoricin and where is it found?

A1: this compound is a prenylated anthracenone, a type of polyketide metabolite. [] It was first discovered through genome mining of silent gene clusters in the fungi Aspergillus fumigatus and Neosartorya fischeri. [] Further research revealed a homologous gene cluster in dermatophyte species like Trichophyton and Arthroderma, which cause skin infections. []

Q2: How is this compound produced in the laboratory?

A2: Researchers have successfully produced this compound in the lab using heterologous expression. This involves transferring the gene cluster responsible for this compound biosynthesis into a host organism, such as Aspergillus nidulans. [, ] This approach has been instrumental in characterizing the compound and its derivatives.

Q3: Are there any derivatives or related compounds to this compound?

A4: Yes, research has identified a structurally related compound called this compound B. [] Additionally, a novel polycyclic metabolite named Hancockinone A, featuring a unique prenylated 6/6/6/5 tetracarbocyclic skeleton, was discovered through the activation of a cryptic polyketide synthase gene cluster in Aspergillus hancockii. [] This compound was found to be derived from this compound B through the action of a specific cytochrome P450 enzyme. []

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